2-(Bromomethyl)furan

Übersicht

Beschreibung

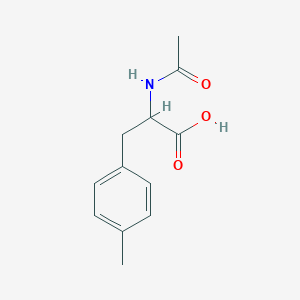

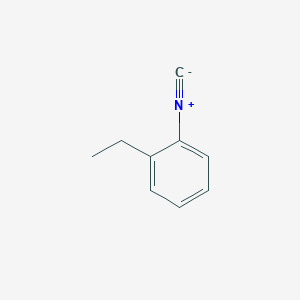

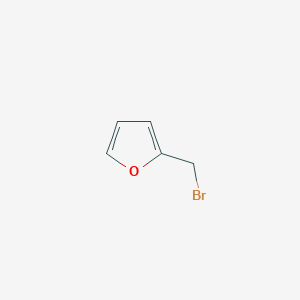

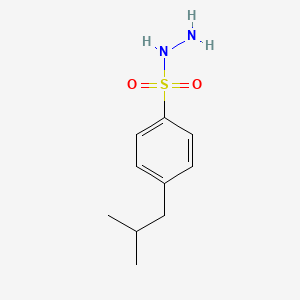

2-(Bromomethyl)furan is a heterocyclic compound that contains a furan ring with a bromine atom substituted on the ring . It is also known as 2-Furylmethyl bromide or Furfuryl bromide . It has a molecular formula of C5H5BrO .

Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)furan consists of a furan ring with a bromomethyl group attached . The molecular formula is C5H5BrO , with an average mass of 160.997 Da and a monoisotopic mass of 159.952377 Da .Physical And Chemical Properties Analysis

2-(Bromomethyl)furan has a density of 1.6±0.1 g/cm3 . Its boiling point is 154.8±15.0 °C at 760 mmHg . The exact mass is 159.952377 and the molecular weight is 160.997 .Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis in Biobased Polyesters

2,5-Bis(hydroxymethyl)furan, a biobased rigid diol similar to aromatic monomers in polyester synthesis, has been enzymatically polymerized to create novel biobased furan polyesters. These polyesters, with molecular weights around 2000 g/mol, have been synthesized using Candida antarctica Lipase B and characterized for their chemical structures and physical properties (Jiang et al., 2014).

Synthesis of Disubstituted Furans

The synthesis of 3,4-disubstituted furans through photooxygenation of 2,3-bis(bromomethyl)-1,3-butadiene has been explored. This method leads to various exocyclic dienes and fused ring furans, showcasing the versatility of 2-(bromomethyl)furan derivatives in creating complex furan structures (Atasoy & Ozen, 1997).

Synthesis and Substitution in Organic Chemistry

2-Bromo-3-aroyl-benzo[b]furans have been synthesized using 2-(bromomethyl)furan derivatives as a versatile synthetic handle for palladium-mediated couplings and nucleophilic substitutions. This method has enabled the creation of a wide range of 2-substituted-3-aroyl-benzo[b]furans (Gill et al., 2008).

Antibacterial Activity

2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) has been studied for its antimicrobial properties. It exhibits activity against various bacteria, yeasts, and fungi, and its reactivity with thiol groups leads to a range of antibacterial conversion products (Allas et al., 2016).

Organocatalytic Cloke-Wilson Rearrangement

The 2-(bromomethyl)naphthalene-promoted Cloke-Wilson rearrangement has been utilized for constructing 2,3-dihydrofurans. This metal-, acid-, and base-free process is significant for synthesizing dihydrofuran-containing drugs, addressing concerns about heavy-metal residues (Zhang et al., 2023).

Corrosion Inhibition

Furan derivatives, including 2-(bromomethyl)furan derivatives, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds have shown effective inhibition, especially at lowconcentrations, with 2-(p-toluidinylmethyl)-5-bromo furan being notable for its effectiveness. Their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm, highlighting their potential in corrosion control (Khaled & El-maghraby, 2014).

Gold Catalysis in Phenol Synthesis

The impact of various substituents, including bromo groups, on the furan ring in gold-catalyzed phenol synthesis has been studied. This research provides insights into how different functional groups on furan rings influence the outcomes in gold catalysis, contributing to the field of synthetic and medicinal chemistry (Hashmi et al., 2006).

Molecular Structure Analysis

The molecular structure of gaseous 2-bromofuran has been analyzed using electron diffraction and microwave data. This study offers detailed insights into the geometric parameters of 2-bromofuran, contributing to a deeper understanding of its structural properties (Belyakov et al., 1985).

Synthesis and Cytotoxic Evaluation

Halogenated furanones, including bromofuran-2(5H)-one derivatives, have been synthesized and evaluated for their anticancer activity. This research highlights the potential of brominated furan derivatives in developing new anticancer agents, especially for prostate and colon cancer cell lines (Castro-Torres et al., 2020).

Activation of Furan Compounds

Studies on the activation of 2-(N-ethylcarbamoylhydroxymethyl)furan as a model for toxic furans have been conducted. These studies provide insights into the toxicological aspects of furan derivatives and their interactions with biological systems (Guengerich, 1977).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(bromomethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFVCNWQCJCMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404771 | |

| Record name | 2-(bromomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)furan | |

CAS RN |

4437-18-7 | |

| Record name | 2-(bromomethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)

![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)